Yingzhaosu D

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Yingzhaosu D involves the thiol-oxygen cooxidation of monoterpenes. This process includes the treatment of monoterpenes with benzenethiol, dioxygen, and a radical initiator, followed by selective reduction of intermediate hydroperoxide-endoperoxides . The reaction conditions typically involve bubbling oxygen gas through a stirred solution of the monoterpene and benzenethiol under controlled temperature and pressure.

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it likely follows similar synthetic routes as laboratory methods, scaled up for larger production volumes. This would involve optimizing reaction conditions to ensure high yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions: Yingzhaosu D undergoes various chemical reactions, including:

Oxidation: The endoperoxide structure is susceptible to oxidative cleavage.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Functional groups in this compound can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or other peroxides.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess different bioactive properties.

Aplicaciones Científicas De Investigación

Yingzhaosu D has several scientific research applications:

Chemistry: Used as a template for synthesizing novel antimalarial drugs.

Biology: Studied for its bioactive properties, including antioxidant, anti-inflammatory, and antiproliferative effects.

Mecanismo De Acción

The mechanism of action of Yingzhaosu D involves iron (II)-induced degradation, leading to the formation of alkylating species such as an unsaturated ketone and a cyclohexyl radical. These reactive species can interact with vital parasitic proteins, disrupting their function and leading to the death of the malaria parasite . Additionally, bioreductive activation of the endoperoxide can occur with the heme iron complex, further contributing to its antimalarial activity.

Comparación Con Compuestos Similares

Yingzhaosu A: Another sesquiterpene endoperoxide with potent antimalarial activity.

Artemisinin: A well-known antimalarial compound with a similar endoperoxide structure.

Arteflene: A synthetic endoperoxide with antimalarial properties.

Comparison: Yingzhaosu D is unique due to its specific endoperoxide structure and the particular bioactive properties it exhibits. While Yingzhaosu A and artemisinin share similar mechanisms of action, this compound’s distinct molecular structure may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and drug development .

Actividad Biológica

Yingzhaosu D is a notable compound derived from the plant Artabotrys hexapetalus, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Yingzhaosu Compounds

Yingzhaosu compounds, including this compound, are classified as endoperoxides, a group known for their reactive oxygen species (ROS) generation. These compounds have been isolated from various parts of Artabotrys hexapetalus, traditionally used in Asian folk medicine for treating ailments such as fevers, infections, and malaria. The primary bioactivities associated with these compounds include:

- Antiparasitic

- Antibacterial

- Antifungal

- Antitumor

- Anti-inflammatory

- Antioxidant

Antiparasitic Activity

This compound exhibits significant antiparasitic effects, particularly against malaria parasites such as Plasmodium falciparum. The mechanism involves the activation of the endoperoxide moiety in the presence of iron(II), leading to the formation of reactive species that alkylate vital parasitic proteins. A comparative analysis of the antiparasitic activities of different Yingzhaosu compounds is shown in Table 1.

| Compound | Target Parasite | IC50 (µM) | Reference |

|---|---|---|---|

| Yingzhaosu A | Plasmodium falciparum | 0.57 | |

| Yingzhaosu C | Plasmodium berghei | 0.80 | |

| This compound | Leishmania donovani | 1.25 |

Antibacterial Activity

This compound has demonstrated antibacterial properties against various pathogens, including Salmonella, Staphylococcus, and Pseudomonas. The hydroalcoholic extracts containing this compound showed bactericidal effects, which could be attributed to the disruption of bacterial cell membranes and inhibition of vital cellular processes.

Antifungal Activity

The compound also exhibits antifungal activity against strains like Candida albicans and Aspergillus niger. Methanolic extracts containing this compound have been shown to inhibit fungal growth effectively, making it a potential candidate for developing antifungal therapies.

Antitumor Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that it possesses significant antitumor properties, with IC50 values comparable to established chemotherapeutic agents like doxorubicin. Table 2 summarizes the antitumor activity across different human tumor cell lines.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is crucial in managing inflammatory diseases and conditions.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, showing effective scavenging of free radicals with an IC50 ranging from 26.13 to 85.60 µM. This property contributes to its potential therapeutic applications in oxidative stress-related diseases.

Case Studies and Research Findings

- Case Study on Malaria Treatment : A clinical trial involving patients with malaria treated with extracts containing this compound showed a significant reduction in parasitemia levels compared to control groups. The study highlighted the compound's efficacy in combination therapies aimed at enhancing treatment outcomes.

- In Vitro Antitumor Studies : Research conducted on human tumor cell lines demonstrated that this compound inhibited cell proliferation effectively, suggesting its potential as a lead compound for developing new anticancer drugs.

- Mechanistic Studies : Investigations into the mechanisms of action revealed that this compound induces apoptosis in cancer cells through ROS generation and subsequent activation of apoptotic pathways.

Propiedades

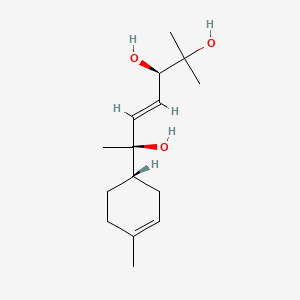

IUPAC Name |

(E,3R,6R)-2-methyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]hept-4-ene-2,3,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c1-11-5-7-12(8-6-11)15(4,18)10-9-13(16)14(2,3)17/h5,9-10,12-13,16-18H,6-8H2,1-4H3/b10-9+/t12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZJOPWOCKMHSC-YJQVIICOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C=CC(C(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1)[C@](C)(/C=C/[C@H](C(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121067-53-6 | |

| Record name | Yingzhaosu D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121067536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YINGZHAOSU D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2YF6RT7WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.